1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol
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Overview
Description
1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a sulfonyl group and a heptane chain ending in a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol typically involves the reaction of 4-methoxybenzenesulfonyl chloride with heptane-3-thiol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic aromatic substitution.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Substitution: Various substituted benzene derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group may also interact with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of 1-(4-Methoxy-benzenesulfonyl)-heptane-3-thiol.
Benzenesulfonyl chloride: Similar structure but lacks the methoxy group.
Heptane-3-thiol: Contains the thiol group but lacks the benzene sulfonyl moiety
Uniqueness
Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H22O3S2 |
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Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonylheptane-3-thiol |
InChI |
InChI=1S/C14H22O3S2/c1-3-4-5-13(18)10-11-19(15,16)14-8-6-12(17-2)7-9-14/h6-9,13,18H,3-5,10-11H2,1-2H3 |
InChI Key |
XJUQEFFNMKAWSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCS(=O)(=O)C1=CC=C(C=C1)OC)S |
Origin of Product |
United States |
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